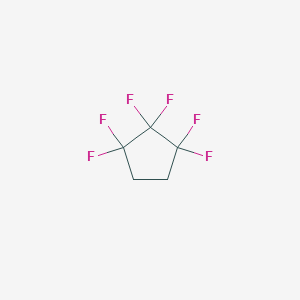

1,1,2,2,3,3-Hexafluorocyclopentane

CAS No.: 123768-18-3

Cat. No.: VC3737410

Molecular Formula: C5H4F6

Molecular Weight: 178.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123768-18-3 |

|---|---|

| Molecular Formula | C5H4F6 |

| Molecular Weight | 178.08 g/mol |

| IUPAC Name | 1,1,2,2,3,3-hexafluorocyclopentane |

| Standard InChI | InChI=1S/C5H4F6/c6-3(7)1-2-4(8,9)5(3,10)11/h1-2H2 |

| Standard InChI Key | MITPAYPSRYWXNR-UHFFFAOYSA-N |

| SMILES | C1CC(C(C1(F)F)(F)F)(F)F |

| Canonical SMILES | C1CC(C(C1(F)F)(F)F)(F)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Composition

1,1,2,2,3,3-Hexafluorocyclopentane belongs to the family of fluorinated cycloalkanes, featuring a cyclopentane ring substituted with six fluorine atoms at positions 1, 2, and 3. Its IUPAC name reflects the symmetric placement of fluorine atoms, which contributes to its low molecular polarity and high thermal stability. The compound’s fluorine-to-hydrogen ratio (6:4) distinguishes it from partially fluorinated analogs, such as 1,1,2,2,3,3,4-heptafluorocyclopentane, which contains an additional fluorine atom.

Electronic and Steric Effects

The electronegativity of fluorine atoms induces strong C–F dipole moments, creating a electron-deficient cyclopentane core. This electronic configuration reduces nucleophilic susceptibility while enhancing resistance to oxidative degradation. Steric hindrance from the bulky fluorine substituents further stabilizes the molecule against ring-opening reactions, a trait shared with other perfluorinated cyclic compounds.

Synthesis and Production

Hydrogenation of Chlorofluoroolefins

The primary synthesis route involves the hydrogenation of 1,2-dichloro-hexafluorocyclopent-1-ene using palladium on carbon (Pd/C) as a catalyst under excess hydrogen gas. This method achieves high yields by saturating the double bond while preserving the fluorine substituents. Reaction conditions typically include:

| Parameter | Value |

|---|---|

| Catalyst | 5–10 wt% Pd/C |

| Hydrogen Pressure | 3–5 bar |

| Temperature | 50–80°C |

| Reaction Time | 4–6 hours |

Table 1: Optimized conditions for synthesizing 1,1,2,2,3,3-hexafluorocyclopentane.

Physicochemical Properties

Physical State and Thermal Behavior

1,1,2,2,3,3-Hexafluorocyclopentane exists as a colorless liquid at room temperature, with a boiling point estimated to exceed 80°C based on analogous fluorocyclopentanes. Its low vapor pressure (≤10 mmHg at 25°C) and high density (~1.6 g/cm) make it suitable for applications requiring non-volatile solvents.

Solvent Compatibility

The compound forms azeotropic mixtures with polar solvents like methanol and ethanol, enhancing its efficacy in cleaning applications. For example:

| Solvent Mixture | Azeotropic Boiling Point |

|---|---|

| Hexafluorocyclopentane + Methanol (70:30) | 64°C |

| Hexafluorocyclopentane + Ethanol (65:35) | 72°C |

Table 2: Azeotropic compositions for solvent applications.

Industrial and Research Applications

Precision Cleaning Solutions

The compound’s low surface tension (18–22 mN/m) and non-flammability make it ideal for removing particulate and organic contaminants from electronic components, optical lenses, and medical devices. Unlike chlorinated solvents, it leaves no residue and poses minimal occupational health risks at ambient temperatures.

Fluorinated Biomolecule Studies

Researchers have proposed using 1,1,2,2,3,3-hexafluorocyclopentane as a model compound to study fluorine’s effects on biomolecular interactions. Its rigid cycloalkane structure mimics steric constraints in fluorinated pharmaceuticals, aiding in the design of protease inhibitors and membrane-targeted drugs.

Environmental and Toxicological Profile

| Compound | GWP (100-year) |

|---|---|

| CO | 1 |

| 1,1,2,2,3,3-Hexafluorocyclopentane | 120 |

| SF | 23,500 |

Table 3: Comparative global warming potentials .

Future Research Directions

Advanced Catalytic Systems

Developing heterogeneous catalysts capable of selective defluorination could enable the compound’s use as a fluorinating agent in organic synthesis. Recent advances in metal-organic frameworks (MOFs) show promise for modulating fluorine transfer reactions.

Lifecycle Analysis

Comprehensive studies are needed to quantify the compound’s atmospheric lifetime, degradation byproducts, and long-term ecological impacts. Collaborative efforts between industrial and academic stakeholders will be critical to establishing safe handling protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume